molecular formula C5H5LiN2O3 B13498886 lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate

Cat. No.: B13498886
M. Wt: 148.1 g/mol
InChI Key: DFIKALKUONHOGW-UHFFFAOYSA-M
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Description

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a lithium salt of a substituted acetic acid derivative containing a 2-oxoimidazolidine moiety. The compound features a planar imidazolone ring fused with a ketone group, which facilitates hydrogen bonding and influences its crystallinity and solubility.

Properties

Molecular Formula

C5H5LiN2O3

Molecular Weight

148.1 g/mol

IUPAC Name

lithium;2-(2-oxo-1,3-dihydroimidazol-4-yl)acetate

InChI

InChI=1S/C5H6N2O3.Li/c8-4(9)1-3-2-6-5(10)7-3;/h2H,1H2,(H,8,9)(H2,6,7,10);/q;+1/p-1

InChI Key

DFIKALKUONHOGW-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=C(NC(=O)N1)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate, can be achieved through several methods:

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Mechanism of Action

The mechanism of action of lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with biological molecules. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s imidazolone ring distinguishes it from structurally related salts:

  • Lorazepam Acetate (): Contains a benzodiazepine core with two chlorine substituents and an acetate group. Unlike the lithium compound, its fused seven-membered ring system and aromatic substituents confer anxiolytic properties via GABA receptor modulation .
  • Lithium(1+) 2-(oxetan-3-yl)acetate (): Shares the lithium cation and acetate group but replaces the imidazolone with an oxetane ring. The oxetane’s strained three-membered ether ring may enhance solubility and stability in polymer or electrolyte applications .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility (Inferred) Applications
Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate C₅H₅LiN₂O₃ ~140.06 Imidazolone, acetate, lithium ion High in polar solvents Pharmaceuticals, electrolytes
Lorazepam Acetate C₁₇H₁₄Cl₂N₂O₃ ~365.21 Benzodiazepine, acetate, Cl substituents Moderate in organic solvents Anxiolytic medication
Lithium(1+) 2-(oxetan-3-yl)acetate C₅H₇LiO₃ ~122.04 Oxetane, acetate, lithium ion High in water Electrolytes, polymer synthesis
  • Solubility : The lithium compound’s small cation and polar imidazolone group likely enhance aqueous solubility compared to Lorazepam Acetate, which is more lipophilic due to its aromatic substituents .
  • Thermal Stability : The imidazolone ring’s hydrogen-bonding capacity (as discussed in ) may improve thermal stability relative to oxetane derivatives, which can undergo ring-opening reactions under stress .

Biological Activity

Lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a lithium salt derived from imidazole, exhibiting potential biological activities due to its unique structural features. This compound integrates a lithium cation with a dihydro-imidazole moiety and an acetate group, suggesting applications in medicinal chemistry and materials science. The following sections delve into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C5H5LiN2O3C_5H_5LiN_2O_3, with a molecular weight of 148.1 g/mol. The structural configuration combines both imidazole chemistry and lithium ion characteristics, potentially enhancing its biological activity compared to other lithium salts .

Table 1: Comparison of Lithium Compounds

Compound NameStructural FeaturesUnique Aspects
Lithium carbonateLithium salt of carbonic acidCommonly used in mood disorders
Imidazole acetateAcetate derivative of imidazoleLacks lithium; primarily used in synthesis
Lithium salicylateSalicylate salt of lithiumAnti-inflammatory properties
Lithium ascorbateAscorbic acid derivative containing lithiumAntioxidant properties
This compound Lithium salt with dihydro-imidazole Potentially enhanced bioactivity

Lithium compounds are well-known for their therapeutic effects, particularly in treating mood disorders such as bipolar disorder. The lithium ion is believed to influence neurotransmitter systems and exhibit neuroprotective properties. Research indicates that imidazole-containing compounds can also modulate various biological pathways:

  • Neurotransmitter Modulation : Lithium is known to affect serotonin and norepinephrine levels, which are crucial for mood regulation.
  • Anti-inflammatory Effects : Imidazole derivatives have shown promise in reducing inflammation, which may contribute to their therapeutic efficacy.
  • Neuroprotective Properties : The unique structure of this compound may offer neuroprotection by stabilizing cellular membranes and reducing oxidative stress.

Study on Antidepressant Properties

A study evaluated the antidepressant potential of various imidazole derivatives, including this compound. The results indicated that the compound exhibited significant activity in animal models of depression when compared to traditional antidepressants .

In Vitro Studies on Protozoal Activity

Research involving imidazole derivatives has shown activity against protozoa such as Trypanosoma cruzi and Trichomonas vaginalis. These studies suggest that this compound may possess similar antiparasitic properties due to its structural similarities with other active imidazole compounds .

Interaction Studies

The pharmacodynamics of this compound have been explored through interaction studies with various biological molecules. These investigations have highlighted its potential to interact with receptors involved in neurotransmission and inflammation modulation.

Q & A

Q. What are the common synthetic routes for lithium(1+) 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate?

Methodological Answer: The synthesis typically involves cyclization and functionalization of imidazole precursors. Key steps include:

Nucleophilic Attack : Reacting a nitro-imidazole derivative (e.g., ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) with a lithium source under basic conditions to reduce the nitro group and form the 2-oxoimidazole core .

Cyclization : Acid- or base-catalyzed cyclization to form the 2,3-dihydro-1H-imidazol-4-yl moiety. For example, using ethanol as a solvent with catalytic HCl to promote ring closure .

Lithiation : Ion exchange with lithium hydroxide or carbonate to replace protons in the carboxylate group, yielding the lithium salt .

Q. Critical Parameters :

  • Solvent choice (e.g., ethanol, THF) affects reaction kinetics.
  • Temperature control (50–80°C) prevents side reactions like over-reduction.

Q. How is the crystal structure of this compound determined and refined?

Methodological Answer: Crystallographic analysis involves:

Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 90 K) to minimize thermal motion artifacts .

Structure Solution : Using direct methods (e.g., SHELXD) to phase the initial model .

Refinement : Iterative refinement with SHELXL, incorporating hydrogen bonding constraints and anisotropic displacement parameters for non-H atoms .

Validation : Check for residual electron density, R-factors (<5% for high-resolution data), and consistency with spectroscopic data (e.g., NMR) .

Key Tools : SHELX suite (SHELXD for phasing, SHELXL for refinement) .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to confirm the imidazole ring and acetate substituents. For example, the 2-oxo group appears as a singlet near δ 170 ppm in 13C NMR .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bending modes (~1500 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 171.156 for imidazole derivatives) .

Cross-Validation : Compare crystallographic data (bond lengths, angles) with spectroscopic results to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data obtained from different batches?

Methodological Answer: Contradictions (e.g., varying NMR shifts or IR bands) may arise from:

Polymorphism : Use SCXRD to identify different crystal forms. For example, hydrogen bonding variations (e.g., N-H···O vs. O-H···N) can alter spectral properties .

Impurities : Employ HPLC-MS to detect byproducts (e.g., unreacted nitro precursors) and optimize purification (e.g., column chromatography) .

Tautomerism : Use variable-temperature NMR to observe equilibrium shifts between 2-oxo and enol forms .

Case Study : If NMR shows unexpected splitting, compare with computed spectra (DFT) to rule out tautomeric interconversion .

Q. What strategies optimize reaction conditions to improve yield and purity?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for nitro reduction) or organocatalysts for stereoselective cyclization .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while protic solvents (ethanol) stabilize charged species .
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating (e.g., 100°C for 10 min) to reduce decomposition .

Example : Replacing ethyl acetate with DMF increased yield from 65% to 82% in a nitro reduction step .

Q. How do hydrogen bonding networks influence the compound’s stability in the solid state?

Methodological Answer: Hydrogen bonding (HB) patterns, analyzed via graph set theory (Etter’s formalism), dictate stability:

HB Motifs : Identify common motifs (e.g., R₂²(8) rings from N-H···O bonds) using crystallographic data .

Thermal Stability : Correlate HB strength (D-H···A distances < 2.5 Å) with DSC/TGA results. Stronger HBs increase melting points .

Hygroscopicity : Compounds with open HB networks (e.g., chains vs. dimers) absorb moisture more readily, affecting storage conditions .

Case Study : A study on imidazole derivatives showed that R₂²(8) rings reduced hygroscopicity by 40% compared to chain motifs .

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